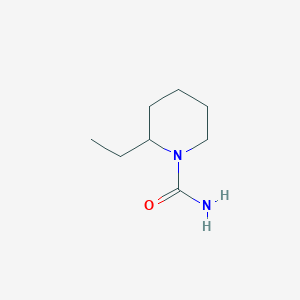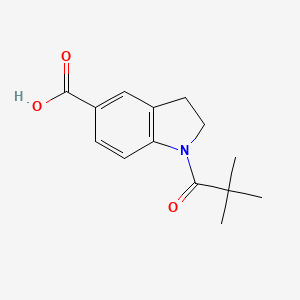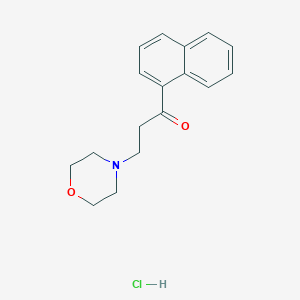
3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride
Descripción general
Descripción
3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride, also known as Morphinone hydrochloride, is an organic compound used in scientific research. It is a white crystalline powder with a molecular weight of 309.8 g/mol and a melting point of 145–147 °C. Morphinone hydrochloride has a wide range of applications in the fields of biochemistry and physiology due to its unique properties.
Aplicaciones Científicas De Investigación
Antibacterial Activity
3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride and its derivatives have been studied for their antibacterial properties. Cai Zhi (2010) reported the synthesis of a molecule similar to the target molecule through a halogenated hydrocarbon amination reaction. The synthesized compound exhibited good antibacterial activity, and its structure was characterized using various methods including X-ray single-crystal diffraction. The molecule formed a three-dimensional structure through C-H…O and C-H…N hydrogen bonds, and π-π stacking among adjacent naphthalene rings contributed to the stability of the molecule. The morpholine ring in the molecule adopted a chair conformation (Cai, 2010).
Chemical Reactivity and Structural Analysis
The compound and its related structures have been involved in various chemical reactions, indicating their reactivity and potential in synthesis. Düpp et al. (1993) discussed the light-induced [2 + 2] cycloaddition of 2-morpholinoacrylonitrile to 1-naphthalenecarbonitrile, which led to the formation of specific stereoisomers. The structure of one of the products was confirmed through X-ray structural analysis (Düpp, Erian, & Henkel, 1993). Rautio et al. (2000) synthesized various novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid and evaluated them in vitro for topical drug delivery as potential prodrugs of naproxen. The study highlighted the solubility and lipophilicity of these compounds, which are crucial for their efficacy in drug delivery (Rautio et al., 2000).
Spectrophotometric Analysis
The compound has been utilized in spectrophotometric analysis, indicating its potential in analytical chemistry. Gautam, Bansal, and Puri (1981) examined potassium morpholine-4-carbodithioate as a reagent for the spectrophotometric determination of metals like copper, cobalt, nickel, and tellurium after extraction into molten naphthalene. This method involved determining trace amounts of these metals spectrophotometrically after dissolving the extracted mixture in chloroform (Gautam, Bansal, & Puri, 1981).
Propiedades
IUPAC Name |
3-morpholin-4-yl-1-naphthalen-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c19-17(8-9-18-10-12-20-13-11-18)16-7-3-5-14-4-1-2-6-15(14)16;/h1-7H,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTUJROSGBBVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1519576.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1519577.png)
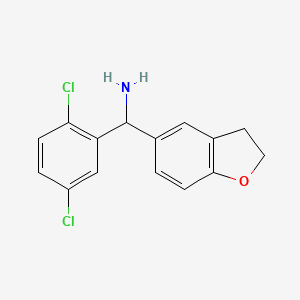
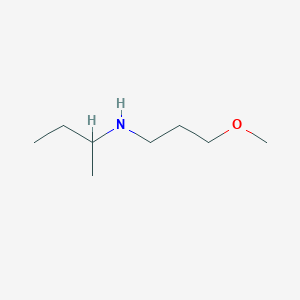
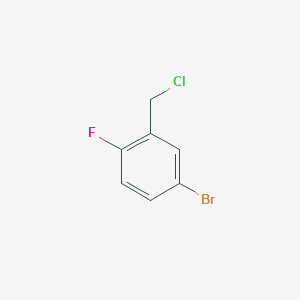
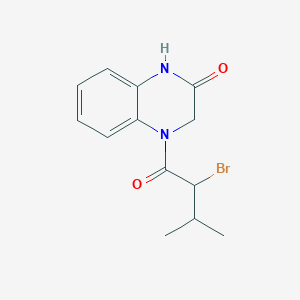


![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)
![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)
![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)
